N-(3-fluorophenyl)-3-(4-isopropoxybenzamido)benzofuran-2-carboxamide
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Overview
Description
N-(3-fluorophenyl)-3-(4-isopropoxybenzamido)benzofuran-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzofuran core, a fluorophenyl group, and an isopropoxybenzamido moiety. Its unique chemical properties make it a subject of study in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-3-(4-isopropoxybenzamido)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Benzofuran Core: This can be achieved through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated benzofuran intermediate in the presence of a palladium catalyst.
Attachment of the Isopropoxybenzamido Group: This step involves the amidation of the benzofuran carboxylic acid derivative with 4-isopropoxyaniline under dehydrating conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors for better control over reaction conditions and the employment of more efficient catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-3-(4-isopropoxybenzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran or phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nitrating agents like nitric acid (HNO3) for nitration.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(3-fluorophenyl)-3-(4-isopropoxybenzamido)benzofuran-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, possibly acting as an inhibitor or modulator of specific biological targets.
Biology: The compound may be used in biological assays to study its effects on cellular processes and pathways.
Materials Science: Its unique structure could be explored for the development of novel materials with specific electronic or optical properties.
Pharmacology: Research may focus on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-3-(4-isopropoxybenzamido)benzofuran-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and isopropoxybenzamido groups may contribute to binding affinity and specificity, while the benzofuran core could play a role in the compound’s overall stability and reactivity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-3-(4-isopropoxybenzamido)benzofuran-2-carboxamide
- N-(3-methylphenyl)-3-(4-isopropoxybenzamido)benzofuran-2-carboxamide
- N-(3-bromophenyl)-3-(4-isopropoxybenzamido)benzofuran-2-carboxamide
Uniqueness
Compared to similar compounds, N-(3-fluorophenyl)-3-(4-isopropoxybenzamido)benzofuran-2-carboxamide may exhibit unique properties due to the presence of the fluorine atom, which can influence its electronic characteristics and biological activity. The fluorine atom can enhance metabolic stability and improve binding interactions with biological targets, making this compound particularly interesting for further research.
Properties
IUPAC Name |
N-(3-fluorophenyl)-3-[(4-propan-2-yloxybenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O4/c1-15(2)31-19-12-10-16(11-13-19)24(29)28-22-20-8-3-4-9-21(20)32-23(22)25(30)27-18-7-5-6-17(26)14-18/h3-15H,1-2H3,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHTWWHVYMORFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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